Cas no 1261928-75-9 (3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid)

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by its distinct aromatic structure featuring chloro and methyl functional groups. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, or specialty materials. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications requiring tailored electronic or steric properties. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents enhances its versatility in reactions such as coupling or further functionalization. High purity and stability under standard conditions ensure reliable performance in research and industrial processes.
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid structure
1261928-75-9 structure
商品名:3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid
CAS番号:1261928-75-9
MF:C15H13O2Cl
メガワット:260.716
MDL:MFCD18320773
CID:2764113
PubChem ID:53226672

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-CHLORO-4-METHYLPHENYL)-2-METHYLBENZOIC ACID
    • 1261928-75-9
    • 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%
    • AKOS017552618
    • DTXSID70690290
    • MFCD18320773
    • 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
    • 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid
    • MDL: MFCD18320773
    • インチ: InChI=1S/C15H13ClO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
    • InChIKey: QBQZUCDTWHHSMG-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 260.0604073Da
  • どういたいしつりょう: 260.0604073Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 37.3Ų

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB327975-5g
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; .
1261928-75-9 95%
5g
€1159.00 2025-03-19
abcr
AB327975-5 g
3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid, 95%; .
1261928-75-9 95%
5g
€1159.00 2023-04-26

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid 関連文献

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acidに関する追加情報

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic Acid (CAS No. 1261928-75-9): A Comprehensive Overview

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid (CAS No. 1261928-75-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is composed of a benzoic acid core substituted with a 3-chloro-4-methylphenyl group and a methyl group at the 2-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule, which are crucial for its biological activities and potential therapeutic applications.

Recent studies have highlighted the potential of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid in various biological systems. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid has shown potential as an anticancer agent. Research conducted on various cancer cell lines has indicated that this compound can induce apoptosis and inhibit cell proliferation, particularly in breast and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.

The pharmacokinetic properties of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid have also been investigated to assess its suitability for drug development. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a reasonable half-life and low clearance rate. These properties suggest that it could be developed into an effective oral medication for various therapeutic indications.

In terms of safety, preliminary toxicological studies have indicated that 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its long-term safety profile and potential side effects. Ongoing clinical trials are aimed at elucidating these aspects and determining the optimal dosing regimens for different patient populations.

The synthetic routes for producing 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid have been optimized to ensure high yields and purity. Common methods involve multistep reactions starting from readily available starting materials such as benzene derivatives and halogenated aromatic compounds. These synthetic strategies not only facilitate large-scale production but also allow for the synthesis of structurally related analogs, which can be used to explore structure-activity relationships (SAR) and identify more potent derivatives.

In conclusion, 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid (CAS No. 1261928-75-9) represents a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic parameters, make it an attractive candidate for further development in the pharmaceutical industry. Continued research into this compound's mechanisms of action, safety profile, and synthetic methods will undoubtedly contribute to the advancement of drug discovery and improve patient outcomes in various diseases.

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Amadis Chemical Company Limited
(CAS:1261928-75-9)
A1170301
清らかである:99%
はかる:5g
価格 ($):687.0